ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylpyridin-2-yl)carbamoyl]alaninate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylpyridin-2-yl)carbamoyl]alaninate is a complex organic compound that features a trifluoromethyl group, a fluorophenyl group, and a pyridinylcarbamoyl group.
Preparation Methods
The synthesis of ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylpyridin-2-yl)carbamoyl]alaninate typically involves multiple steps, starting from commercially available precursors. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylpyridin-2-yl)carbamoyl]alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylpyridin-2-yl)carbamoyl]alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability or specific reactivity
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylpyridin-2-yl)carbamoyl]alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pyridinylcarbamoyl group may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylpyridin-2-yl)carbamoyl]alaninate can be compared with other similar compounds, such as:
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-hydroxypropanoate: This compound shares the trifluoromethyl and fluorophenyl groups but differs in the presence of a hydroxy group instead of the pyridinylcarbamoyl group.
2-(4-fluorophenyl)ethylamine: This compound contains the fluorophenyl group but lacks the trifluoromethyl and pyridinylcarbamoyl groups.
Properties
Molecular Formula |
C18H17F4N3O3 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(4-methylpyridin-2-yl)carbamoylamino]propanoate |
InChI |
InChI=1S/C18H17F4N3O3/c1-3-28-15(26)17(18(20,21)22,12-4-6-13(19)7-5-12)25-16(27)24-14-10-11(2)8-9-23-14/h4-10H,3H2,1-2H3,(H2,23,24,25,27) |
InChI Key |
GRYIXJLWVPRTNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)NC2=NC=CC(=C2)C |
Origin of Product |
United States |
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